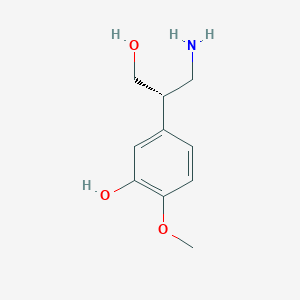
(S)-5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol is a chiral compound with significant potential in various scientific fields. This compound features a phenolic structure with an amino alcohol side chain, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and (S)-1-amino-3-hydroxypropan-2-ol.
Reaction Conditions: The reaction conditions often involve the use of protecting groups to safeguard the functional groups during the synthesis. Common reagents include bases like sodium hydroxide and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
(S)-5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in various biochemical pathways.
Pathways: The compound may modulate pathways related to inflammation, oxidative stress, and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol: The enantiomer of the compound with different biological activity.
5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol: The racemic mixture of the compound.
Uniqueness
(S)-5-(1-Amino-3-hydroxypropan-2-yl)-2-methoxyphenol is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and racemic mixture.
Propriétés
Formule moléculaire |
C10H15NO3 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
5-[(2S)-1-amino-3-hydroxypropan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C10H15NO3/c1-14-10-3-2-7(4-9(10)13)8(5-11)6-12/h2-4,8,12-13H,5-6,11H2,1H3/t8-/m0/s1 |
Clé InChI |
HPSUXIIQUSIQOO-QMMMGPOBSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)[C@@H](CN)CO)O |
SMILES canonique |
COC1=C(C=C(C=C1)C(CN)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium](/img/structure/B13105997.png)
![3-Methylimidazo[1,5-d][1,2,4]thiadiazole-7-carbonyl chloride](/img/structure/B13106008.png)
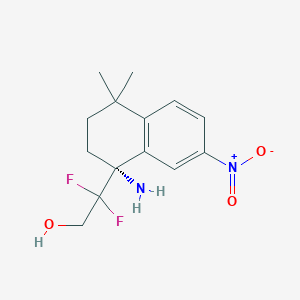
![2H-Indazole-6-carboxamide, 3-ethoxy-2-propyl-N-[2-(2-thienyl)ethyl]-](/img/structure/B13106019.png)


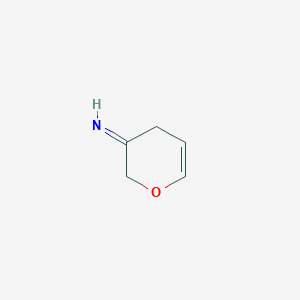
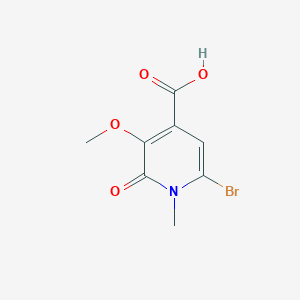


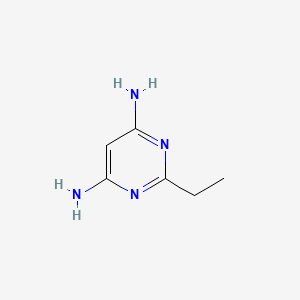
![7-Oxo-5-pentyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13106066.png)


